molecular formula C27H22F2N4O5S B11084182 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-{[(3-fluorophenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11084182
M. Wt: 552.6 g/mol
InChI Key: HDYHZUSLUOZMAE-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including fluorinated aromatic rings, amides, and thioimidazolidinones, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluoroaniline and 3-fluorobenzoyl chloride. These intermediates undergo a series of reactions, including acylation, amidation, and cyclization, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-3-[(3-FLUOROBENZOYL)AMINO]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its combination of fluorinated aromatic rings, amides, and thioimidazolidinones sets it apart from other similar compounds, offering distinct chemical and biological properties.

Properties

Molecular Formula

C27H22F2N4O5S

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-3-[(3-fluorobenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C27H22F2N4O5S/c1-2-38-26(37)16-6-12-21(13-7-16)32-25(36)22(15-23(34)30-20-10-8-18(28)9-11-20)33(27(32)39)31-24(35)17-4-3-5-19(29)14-17/h3-14,22H,2,15H2,1H3,(H,30,34)(H,31,35)

InChI Key

HDYHZUSLUOZMAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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